molecular formula C8H6BrClO B1313836 2-Bromomethylbenzoyl chloride CAS No. 7115-90-4

2-Bromomethylbenzoyl chloride

Cat. No. B1313836
CAS RN: 7115-90-4
M. Wt: 233.49 g/mol
InChI Key: ZSCSUJZQCNTODA-UHFFFAOYSA-N
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Description

2-Bromomethylbenzoyl chloride is a chemical compound with the molecular formula C8H6BrClO . It has a molecular weight of 233.49 g/mol . This compound is widely used in various fields of research and industry.


Synthesis Analysis

The synthesis of 2-Bromomethylbenzoyl chloride involves several steps. One method involves the use of dichlorosulfoxide under different conditions such as heating, reflux, and inert atmosphere . Another method involves the use of oxalyl dichloride in dichloromethane and N,N-dimethyl-formamide at 20℃ .


Molecular Structure Analysis

The molecular structure of 2-Bromomethylbenzoyl chloride consists of a benzene ring with a bromomethyl group and a chloride group attached to it . The exact structure can be found in various chemical databases .

Scientific Research Applications

Pharmacology

Field

Pharmacology

Methods

The compound serves as a precursor in chemical reactions that produce benzimidazole motifs, known for their therapeutic applications. The synthesis involves various organic reactions, including condensation and cyclization, under controlled conditions.

Results

Benzimidazole derivatives exhibit biological activities such as antidiabetic, anticancer, antimicrobial, and antiviral properties. The efficacy of these compounds is confirmed through bioassays and clinical studies .

Polymer Research

Field

Polymer Research

Methods

It is used to modify the polymerization process, affecting the activity and stereoselectivity of catalysts. The compound’s role may involve interaction with internal electron donors or co-catalysts.

Results

The introduction of 2-Bromomethylbenzoyl chloride leads to variations in polyolefin properties, such as fiber strength and thermal stability. These changes are quantified using mechanical and thermal analysis techniques .

Analytical Chemistry

Field

Analytical Chemistry

Methods

The compound reacts with polar analytes, increasing their volatility or changing their spectral properties, which facilitates their identification and quantification.

Results

Derivatization with 2-Bromomethylbenzoyl chloride improves the sensitivity and selectivity of analytical methods, as evidenced by lower detection limits and clearer mass spectra .

Biochemistry

Field

Biochemistry

Methods

The compound is used to synthesize analogs of natural growth regulators, which are then applied to plants to study their effects.

Results

Research has shown that these synthetic regulators can significantly influence plant development, as measured by changes in growth rate, chlorophyll content, and protein levels .

Environmental Studies

Field

Environmental Studies

Methods

Environmental risk assessments are conducted, which include monitoring its concentration in various ecosystems and evaluating its toxicity to aquatic and terrestrial organisms.

Results

Studies suggest that while 2-Bromomethylbenzoyl chloride has effective biocidal properties, its environmental risks are managed through regulation and monitoring to prevent adverse ecological effects .

This analysis provides a detailed overview of the diverse applications of 2-Bromomethylbenzoyl chloride in different scientific fields, highlighting its importance and versatility as a chemical compound.

Material Science

Field

Material Science

Methods

It is involved in various polymerization reactions, often as an initiator or a linker molecule, to create chains or networks of polymers.

Results

The resulting materials have applications ranging from construction, automotive, aerospace, and electronics due to their tailored properties like increased strength, durability, and resistance to chemicals .

Nanotechnology

Field

Nanotechnology

Methods

It can be used to modify the surface properties of nanoparticles, enhancing their reactivity and ability to adsorb or break down pollutants.

Results

Nanomaterials functionalized with 2-Bromomethylbenzoyl chloride have shown improved efficiency in removing contaminants from water, contributing to safer and cleaner water resources .

Medicinal Chemistry

Field

Medicinal Chemistry

Methods

It is used to introduce bromomethyl groups into molecules, which can be pivotal in the activity of drugs.

Results

The synthesized compounds are often screened for their therapeutic potential, leading to the development of new medications for various diseases .

Agricultural Chemistry

Field

Agricultural Chemistry

Methods

The compound’s reactivity is exploited to create molecules that can interact with specific biological targets in pests and weeds.

Results

The effectiveness of these agrochemicals is assessed through field trials and their impact on crop yield and pest management is analyzed .

Food Chemistry

Field

Food Chemistry

Methods

Its derivatives may be used to enhance the barrier properties of food packaging materials or as an antimicrobial agent.

Results

Research focuses on extending the shelf-life of food products and maintaining their quality during storage .

Cosmetic Chemistry

Field

Cosmetic Chemistry

Methods

It can be used to synthesize compounds that are effective against a broad spectrum of microorganisms, ensuring the safety and longevity of cosmetic products.

Results

The synthesized ingredients are tested for their efficacy, safety, and compatibility with other cosmetic components .

Safety And Hazards

2-Bromomethylbenzoyl chloride is a hazardous substance. It causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its mist or vapors, and to use it only outdoors or in a well-ventilated area .

Relevant Papers Several papers were retrieved during the search. These papers discuss various aspects of 2-Bromomethylbenzoyl chloride, including its synthesis , its use in chemical reactions , and its safety and hazards . These papers provide valuable information for further understanding of this compound.

properties

IUPAC Name

2-(bromomethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSCSUJZQCNTODA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CBr)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10482479
Record name 2-bromomethylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromomethylbenzoyl chloride

CAS RN

7115-90-4
Record name 2-bromomethylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

--A solution of α-bromotoluic acid (1.08 g) in dry benzene (10 ml) was stirred for 2 hours with thionyl chloride (0.73 ml) and dry DMF (five drops). The reaction mixture was evaporated to dryness, taken up in toluene and evaporated again. The crude product was crystallized from n-hexane (10 ml, charcoal) thereby obtaining pure α-bromotoluic acid chloride (0.95 g) as white flakes.
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
0.73 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
A Trani, E Bellasio - Journal of Heterocyclic Chemistry, 1977 - Wiley Online Library
… Since it was known that aroyl chlorides react with HU to give O-derivalives (2) we have carried out the reaction of 2-bromomethylbenzoyl chloride (II) (1) with HU or with …
Number of citations: 3 onlinelibrary.wiley.com
Y Feng, K Burgess - Biotechnology and bioengineering, 2000 - Wiley Online Library
… 2-bromomethylbenzoic acid moiety was introduced by treating with 2-bromomethylbenzoyl chloride (2 equiv) and EtNiPr2 (4 equiv) in CH2Cl2 for 1 h. The side-chain protecting group (…
Number of citations: 22 onlinelibrary.wiley.com
DJ Cooper - 1965 - spiral.imperial.ac.uk
The new investigations described in this thesis have been mainly concerned with the synthesis of a range of Co (-halo-ketones and their conversioX into enol esters. The latter, being …
Number of citations: 2 spiral.imperial.ac.uk
E Nnanabu - 2010 - core.ac.uk
At the core of life are protein-protein interactions. Many physiological processes require protein associations or dissociations to take place. Cellular activities such as cell division, …
Number of citations: 6 core.ac.uk

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